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For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromaminic acid, with the CAS registry number 116-81-4, is chemically known as 1-amino-4-

bromo-9,10-dioxoanthracene-2-sulfonic acid. This compound serves as a pivotal intermediate

in the synthesis of a wide array of anthraquinone dyes and pigments. Its molecular structure,

featuring an anthraquinone core substituted with an amino group, a bromine atom, and a

sulfonic acid group, imparts unique chemical reactivity and spectroscopic properties.

Understanding these spectroscopic characteristics is crucial for quality control, reaction

monitoring, and the development of new derivatives with potential applications in materials

science and medicinal chemistry.

This technical guide provides a comprehensive overview of the available spectroscopic data for

Bromaminic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring such

data are also presented, along with a logical workflow for the spectroscopic analysis of this

compound.

Spectroscopic Data
The following sections summarize the key spectroscopic data for Bromaminic acid. Due to the

limited availability of complete, high-resolution spectra for the parent compound in public
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databases, data from closely related derivatives and theoretical predictions are also included to

provide a more complete picture.

UV-Visible Spectroscopy
The UV-Vis spectrum of Bromaminic acid is characterized by absorptions in both the UV and

visible regions, arising from π-π* transitions within the conjugated anthraquinone system. The

position of the maximum absorption wavelength (λmax) is sensitive to the solvent and the

substitution pattern on the aromatic core.

Parameter Value Comments

λmax 1 200 - 290 nm

Expected range for π-π*

transitions in the benzoic acid

substructure.

λmax 2 520 - 540 nm

Attributed to the quinoid

transition, responsible for the

colored nature of the

compound.

λmax (Derivatives) 590 - 595 nm

For derivatives where the

bromine atom is substituted, a

bathochromic (red) shift is

observed.[1]

Molar Absorptivity (ε) Data not available

Molar absorptivity values are

not readily available in the

reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopy

A definitive, fully assigned ¹H NMR spectrum for Bromaminic acid is not widely available.

However, based on the analysis of its derivatives and general principles of NMR spectroscopy
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for aromatic compounds, the following chemical shifts can be anticipated.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H adjacent to -Br 8.2 - 8.4 Singlet -

Other Aromatic

Protons
7.5 - 8.5 Multiplet -

Amino Protons (-NH₂) Broad singlet - -

Note: The spectrum would be complex due to the multiple aromatic protons and their coupling.

The exact chemical shifts and coupling constants would be dependent on the solvent used.

¹³C NMR Spectroscopy

Specific ¹³C NMR data for Bromaminic acid is scarce. The expected chemical shift ranges for

the different types of carbon atoms are presented below, based on typical values for

anthraquinone and related aromatic structures.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carbonyl Carbons (C=O) 180 - 190

Aromatic Carbons 110 - 150

Carbon bearing Amino group ~150

Carbon bearing Bromine ~120

Carbon bearing Sulfonic acid group ~140

Infrared (IR) Spectroscopy
The IR spectrum of Bromaminic acid reveals the presence of its key functional groups. The

following table summarizes the expected characteristic absorption bands. An IR spectrum is

available in the NIST WebBook, which can be used for detailed analysis.
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Wavenumber (cm⁻¹) Vibration Functional Group

3400 - 3200 N-H stretch Primary amine (-NH₂)

1680 - 1640 C=O stretch Ketone (anthraquinone)

1600 - 1450 C=C stretch Aromatic ring

1250 - 1150 S=O stretch Sulfonic acid (-SO₃H)

1050 - 1000 S-O stretch Sulfonic acid (-SO₃H)

800 - 600 C-Br stretch Aryl bromide

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

UV-Visible Spectroscopy
Objective: To determine the maximum absorption wavelengths (λmax) and molar absorptivity

(ε) of Bromaminic acid.

Sample Preparation: Prepare a stock solution of Bromaminic acid of a known concentration

(e.g., 1 mg/mL) in a suitable solvent such as methanol, ethanol, or dimethylformamide

(DMF).

Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of

concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and

record the baseline spectrum.

Sample Measurement: Record the absorbance spectra of each of the diluted solutions from

200 to 800 nm.
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Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). To determine the

molar absorptivity (ε), plot a calibration curve of absorbance versus concentration at the

determined λmax. The slope of the line, according to the Beer-Lambert law (A = εbc), will be

the molar absorptivity (where b is the path length of the cuvette, typically 1 cm).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Sample Preparation: Dissolve approximately 5-10 mg of Bromaminic acid in a suitable

deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or CD₃OD). The choice of

solvent is critical due to the compound's sulfonic acid and amino groups.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all

carbon nuclei, including quaternary carbons.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts should be referenced

to the residual solvent peak or an internal standard (e.g., TMS).
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Bromaminic acid.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of dry Bromaminic acid with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Background Measurement: Record a background spectrum of the empty sample

compartment to account for atmospheric CO₂ and water vapor.

Sample Measurement: Place the KBr pellet in the sample holder and record the IR spectrum,

typically in the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of Bromaminic acid or its derivatives.
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Caption: Logical workflow for the spectroscopic analysis of Bromaminic acid.

Conclusion
This technical guide has summarized the available spectroscopic data for Bromaminic acid
(CAS 116-81-4) and provided detailed experimental protocols for obtaining this information.
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While a complete set of high-resolution spectra for the parent compound is not readily available

in the public domain, the provided data and predictive information serve as a valuable resource

for researchers. The outlined workflow provides a systematic approach to the full spectroscopic

characterization of this important dye intermediate and its derivatives, which is essential for

both quality assurance in industrial applications and for the advancement of research in related

fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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